1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone is an organic compound characterized by a pyridine ring substituted with a difluoromethoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential biological activities. The molecular formula for this compound is C9H8F2N2O2, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities. Pyridine derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The difluoromethoxy substitution enhances the compound's reactivity and biological interaction potential, making it a subject of interest in drug development and synthetic chemistry.
The synthesis of 1-(6-(difluoromethoxy)pyridin-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 6-(difluoromethoxy)pyridin-3-yl boronic acid with an appropriate electrophile in the presence of a palladium catalyst. This method allows for the selective introduction of the ethanone moiety.
Another method involves the use of difluoromethylation techniques to introduce the difluoromethoxy group onto the pyridine ring. Recent advancements have shown that difluoromethylation can be performed using difluoromethyl triflate as a reagent under mild conditions, which minimizes side reactions and enhances yield .
The reaction conditions, such as temperature, solvent choice, and reaction time, play critical roles in determining the yield and purity of the final product. For instance, using polar aprotic solvents like dimethylformamide or dimethyl sulfoxide can significantly improve yields due to better solubility of reactants.
The molecular structure of 1-(6-(difluoromethoxy)pyridin-3-yl)ethanone features a pyridine ring with a difluoromethoxy substituent at the 6-position and an ethanone group at the 1-position. The presence of fluorine atoms introduces unique electronic properties that can influence both reactivity and biological activity.
The compound's structure can be visualized using molecular modeling software to predict its three-dimensional conformation and interaction with biological targets.
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone participates in various chemical reactions due to its functional groups:
These reactions allow for further functionalization of the compound, expanding its utility in synthetic applications.
The mechanism of action for 1-(6-(difluoromethoxy)pyridin-3-yl)ethanone is primarily linked to its interaction with biological targets. The difluoromethoxy group enhances lipophilicity and may facilitate membrane penetration, allowing for interactions with intracellular proteins or enzymes.
Research indicates that compounds with similar structures exhibit various biological activities, including inhibition of specific kinases or modulation of signaling pathways. The precise mechanism often involves binding to active sites or allosteric sites on target proteins, influencing their activity.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone has several scientific uses:
The structural integration of fluorine atoms into pyridine scaffolds represents a cornerstone of modern medicinal chemistry, with 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone exemplifying this strategic approach. This ketone-functionalized fluorinated pyridine features a difluoromethoxy (–OCF₂H) group at the 6-position, a critical determinant of its physicochemical behavior and biological interactions. Fluorinated heterocycles like this compound constitute >20% of FDA-approved pharmaceuticals, attributed to fluorine’s unique capacity to fine-tune molecular properties. Unlike non-fluorinated analogs, such derivatives exhibit enhanced metabolic stability, membrane permeability, and target binding affinity—attributes essential for drug discovery. This section examines the structural, electronic, and historical dimensions of this compound class, adhering strictly to the exclusion of pharmacokinetic or safety data.
The difluoromethoxy group (–OCF₂H) in 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone introduces three interconnected structural features: electronic perturbation, steric contour, and hydrolytic stability. The –OCF₂H substituent at the pyridine 6-position generates a strong electron-withdrawing effect (–σI = 0.32), reducing the ring’s pKa and enhancing its electrophilic character for nucleophilic substitution reactions. This contrasts with simpler fluoropyridines like 1-(6-fluoropyridin-3-yl)ethanone (CAS: 84331-14-6) [10], where fluorine alone provides weaker electron withdrawal. The geminal difluoro motif also creates a pseudo-linear steric profile with a van der Waals volume of 42.3 ų—intermediate between methoxy (–OCH₃: 25.6 ų) and tert-butyl (63.2 ų) groups [4]. This size enables optimal occupancy in hydrophobic enzyme pockets without steric clash.
Table 1: Physicochemical Properties of 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone and Related Compounds
Property | 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone | 1-(6-Fluoropyridin-3-yl)ethanone [10] | 1-(6-(Difluoromethoxy)pyridin-3-yl)ethan-1-ol [1] |
---|---|---|---|
Molecular Formula | C₈H₇F₂NO₂ (inferred) | C₇H₆FNO | C₈H₉F₂NO₂ |
Molecular Weight | 187.15 (calculated) | 139.13 | 189.16 |
Boiling Point (°C) | ~260–270 (predicted) | Not reported | 264.3 ± 40.0 (predicted) |
Density (g/cm³) | ~1.28 (predicted) | Not reported | 1.269 ± 0.06 (20°C) |
Key Functional Groups | 6-OCF₂H, 3-COCH₃ | 6-F, 3-COCH₃ | 6-OCF₂H, 3-CH(OH)CH₃ |
Synthetic routes to this compound exploit the reactivity of fluorinated pyridine precursors. A two-step sequence from pentafluoropyridine involves nucleophilic displacement of the 4-fluoro atom by methanolate, followed by Friedel-Crafts acylation at the 3-position [3] [7]. Alternatively, electrophilic fluorination of 1-(6-hydroxypyridin-3-yl)ethanone using Deoxo-Fluor or Selectfluor® yields the difluoromethoxy derivative, though regioselectivity challenges exist [9]. The carbonyl group enables further derivatization—via reductive amination or heterocycle formation—making it a versatile intermediate for pharmaceuticals and agrochemicals. Suppliers like Shanghai Haohong Pharmaceutical offer analogs (e.g., the ethanol derivative CAS 2875172-69-1) [1], underscoring industrial accessibility.
The difluoromethoxy group’s impact on bioactivity stems from fluorine’s unparalleled electronegativity (Pauling scale: 4.0) and low polarizability. These properties induce a strong dipole moment (∼1.4 D) in the C–F bonds, enhancing electrostatic interactions with target proteins. Computational analyses of analogous fluoropyridines reveal reduced electron density at the pyridine nitrogen (partial charge: −0.32 vs. −0.41 in non-fluorinated analogs), strengthening hydrogen-bond acceptance [4] [8]. Consequently, 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone exhibits:
Table 2: Computed Physicochemical Parameters for Fluorinated Pyridine Derivatives
Parameter | Impact of –OCF₂H Group | Bioactivity Relevance |
---|---|---|
Lipophilicity (log P) | +0.7 vs. non-fluorinated analog | Enhanced cellular uptake and bioavailability |
Hydrogen Bond Acidity | No significant change | Unaltered donor capacity |
Hydrogen Bond Basicity | Decreased by 30% | Weakened H-bond donation to targets |
Polar Surface Area | Minimal increase (∼2–3 Ų) | Maintains passive diffusion kinetics |
Metabolic Stability | High resistance to oxidative demethylation | Prolonged in vivo half-life |
Contrary to historical assumptions, fluorine in –OCF₂H can participate in weak hydrogen bonding as a Lewis base. While the C–F bond is a poor H-bond acceptor (∼1 kcal/mol vs. 3–5 kcal/mol for C=O), the oxygen atom in –OCF₂H serves as a strong acceptor [4]. This facilitates interactions with serine or tyrosine residues in enzymatic binding pockets. Additionally, the steric mimicry of –OCF₂H allows it to occupy niches similar to –SCH₃ or –OCCl₃, but with greater hydrolytic resilience—critical for oral drug viability [8].
Fluorinated heterocycles emerged in the mid-20th century, with 5-fluorouracil (1957) pioneering the field. Difluoromethoxy-substituted pyridines represent a third-generation evolution, addressing limitations of early fluorinated scaffolds. Key milestones include:
Table 3: Evolution of Fluorinated Heterocycles in Pharmaceuticals
Era | Representative Compounds | Synthetic Methods | Limitations Addressed by Modern Derivatives |
---|---|---|---|
1950s–1980s | 5-Fluorouracil, Fluconazole | Halogen exchange, Balz-Schiemann | Poor regioselectivity; low functional group tolerance |
1990s–2010s | Firocoxib (CF₃-pyridine), Sitagliptin (trifluorophenyl) | Ruppert-Prakash reagents, Cu-mediated CF₃ addition | Metabolic instability of alkyl chains |
2010s–Present | Difluoromethoxy pyridines (e.g., 1-(6-(Difluoromethoxy)pyridin-3-yl)ethanone) | Electrophilic fluorination, Late-stage C–H fluorination | Suboptimal polarity profiles; synthetic complexity |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8